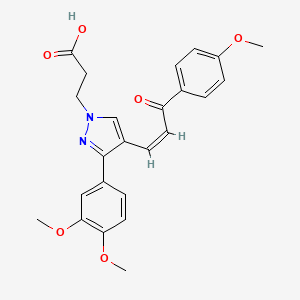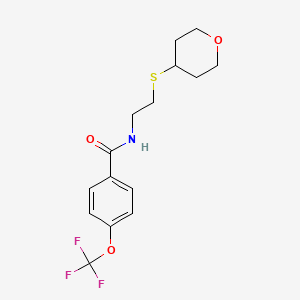
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a critical role in B-cell receptor signaling and is a validated target in B-cell malignancies.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Heterocyclic Chemistry
Thiophenylhydrazonoacetates in Heterocyclic Synthesis :
- The synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters involves coupling processes that yield a variety of heterocyclic derivatives. This method highlights the utility of sulfur-containing compounds in generating diverse heterocycles, a principle that might apply to the synthesis and reactivity of N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide (Mohareb et al., 2004).
Catalyst-Free Synthesis of Benzamide Derivatives :
- A novel class of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives was synthesized through 1,3-dipolar cycloaddition, demonstrating a catalyst-free approach to complex molecules. This example illustrates the potential for innovative synthesis routes that could be relevant to the target compound (Liu et al., 2014).
Diversity-Oriented Synthesis of Substituted Tetrahydropyrones :
- The oxidative carbon-hydrogen bond activation reaction facilitated the synthesis of a library of substituted tetrahydropyrones. Such methodologies might be adaptable for functionalization or derivatization of compounds like N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-4-(trifluoromethoxy)benzamide, enhancing its application scope (Zaware et al., 2011).
Propiedades
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)22-12-3-1-11(2-4-12)14(20)19-7-10-23-13-5-8-21-9-6-13/h1-4,13H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSENTYLHUPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

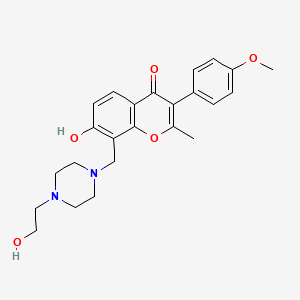
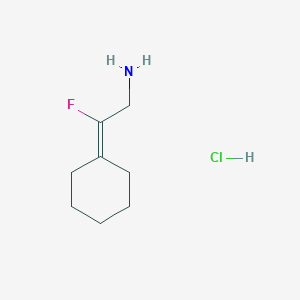

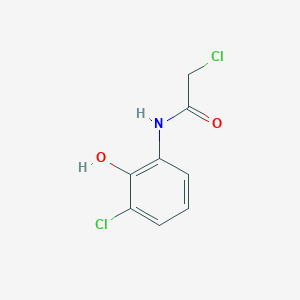

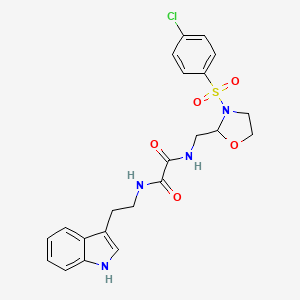
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2649713.png)
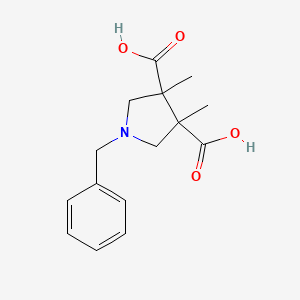
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2649718.png)
![N-benzyl-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B2649719.png)
![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)
![9-(4-Chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1,3,5-trihydro-6H,7H,8H-1,3-diazaperhydroino[1,2-h]purine-2,4-dione](/img/structure/B2649723.png)
